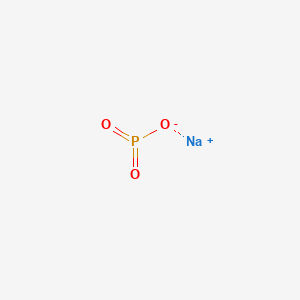

Sodium metaphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium metaphosphate is an inorganic compound with the chemical formula NaPO₃. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. This compound is commonly found in the form of a white crystalline powder and is known for its high solubility in water. It is used in various industrial applications, including water treatment, food processing, and as a dispersing agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium metaphosphate can be synthesized through several methods. One common method involves heating monosodium orthophosphate to generate sodium acid pyrophosphate, which is then further heated to produce this compound. The reactions are as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] [ 3 \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 \rightarrow (\text{NaPO}_3)_6 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of sodium carbonate and phosphoric acid. The mixture is heated to a high temperature, causing the components to react and form this compound. The resulting product is then rapidly cooled to prevent further polymerization.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium metaphosphate undergoes various chemical reactions, including:

-

Hydrolysis: this compound can hydrolyze in the presence of water to form orthophosphate. [ (\text{NaPO}_3)_6 + 6 \text{H}_2\text{O} \rightarrow 6 \text{NaH}_2\text{PO}_4 ]

-

Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Metal Ions: For complexation reactions.

Major Products:

Orthophosphate: Formed during hydrolysis.

Metal Complexes: Formed during complexation with metal ions.

Applications De Recherche Scientifique

Food Industry Applications

Sodium Hexametaphosphate as a Food Additive

- Texturizing Agent : Sodium hexametaphosphate is commonly used in the food industry as a texturizing agent. It enhances the texture of processed meats, dairy products, and frozen foods by improving water retention and tenderness .

- Tartar Prevention : In dental care products, it acts as an anti-staining and tartar-preventing ingredient in toothpaste, contributing to oral health by reducing plaque formation .

- Nutritional Enhancements : Research indicates that sodium metaphosphate can improve the water-holding capacity of dietary fibers when used in food preparations. This enhancement is crucial for maintaining moisture and texture in various food products .

| Application | Description |

|---|---|

| Texturizing Agent | Improves water retention and tenderness in meats and dairy products |

| Tartar Prevention | Reduces plaque formation in dental care products |

| Nutritional Enhancements | Increases water-holding capacity of dietary fibers in food preparations |

Biomedical Applications

Role in Cell Biology

- Recent studies have highlighted the potential of this compound as an inducer of calcium signaling in mammalian cells. Specifically, it has been observed to facilitate calcium influx in mouse oocytes, which may have implications for reproductive biology and cell signaling research . This property could lead to advancements in understanding cellular mechanisms and developing therapies for fertility issues.

Biomaterials Development

- This compound glasses are being explored for use in biomaterials due to their favorable properties for tissue engineering applications. These phosphate-based glasses can be tailored to promote cell attachment and growth, making them suitable candidates for bone regeneration and other medical implants .

Environmental Applications

Water Treatment

- Sodium hexametaphosphate is utilized as a water softener and a corrosion inhibitor in industrial applications. Its ability to chelate metal ions makes it effective in preventing scale formation in boilers and cooling systems . This property is particularly valuable in industries where water quality is critical for operational efficiency.

Soil Analysis

- In agricultural practices, this compound serves as a dispersing agent for soil analysis. It helps break down soil aggregates, allowing for accurate assessment of soil texture and composition, which is essential for effective land management and crop production .

Material Science Applications

Ceramics and Glass Production

- Sodium hexametaphosphate is employed as a deflocculant in the production of clay-based ceramics. It aids in achieving uniform dispersion of particles during the manufacturing process, enhancing the mechanical properties of the final product .

Analytical Chemistry

- In analytical chemistry, this compound is used as a reagent for various chemical analyses. Its role as a chelating agent allows it to stabilize metal ions during reactions, facilitating accurate measurements and assessments .

Case Studies

Case Study 1: Dietary Fiber Enhancement

A study conducted on dietary fibers treated with this compound demonstrated significant increases in their water-holding capacity compared to untreated fibers. This enhancement was attributed to the phosphorylation process facilitated by this compound, leading to improved functional properties suitable for food applications .

Case Study 2: Calcium Signaling Induction

Research involving mouse oocytes revealed that sodium hexametaphosphate could induce calcium rises within cells, suggesting potential applications in fertility treatments and cell biology studies. The findings indicated that SHMP treatment led to successful pronuclei formation without sperm co-incubation, highlighting its role as a biochemical agent .

Mécanisme D'action

The mechanism by which sodium metaphosphate exerts its effects is primarily through its ability to chelate metal ions and form stable complexes. This property makes it effective in preventing the precipitation of metal ions in various solutions. In biological systems, this compound can influence calcium signaling pathways by increasing intracellular calcium levels, which can affect various cellular processes.

Comparaison Avec Des Composés Similaires

Sodium hexametaphosphate: A polymeric form of sodium metaphosphate with similar properties but a different molecular structure.

Sodium trimetaphosphate: Another related compound with a shorter chain length compared to sodium hexametaphosphate.

Uniqueness: this compound is unique in its ability to form stable complexes with metal ions, making it highly effective in applications requiring metal ion sequestration. Its high solubility in water and ability to hydrolyze into orthophosphate also distinguish it from other similar compounds.

Propriétés

Numéro CAS |

10361-03-2 |

|---|---|

Formule moléculaire |

HNaO3P |

Poids moléculaire |

102.970 g/mol |

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3) |

Clé InChI |

WCACTRZRJNYFJJ-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[Na+] |

SMILES canonique |

OP(=O)=O.[Na] |

Key on ui other cas no. |

14550-21-1 10361-03-2 10124-56-8 50813-16-6 |

Description physique |

DryPowde |

Pictogrammes |

Irritant |

Numéros CAS associés |

10124-56-8 (Parent) |

Origine du produit |

United States |

Q1: How does sodium metaphosphate disperse soils for mechanical analysis?

A1: this compound acts as a deflocculating agent in soil analysis. It achieves this by replacing cations, especially calcium, from the soil's exchange complex with sodium. This exchange is driven by the formation of highly undissociated sodium calcium metaphosphate complexes, effectively removing free calcium ions and preventing their re-association with soil particles. [, ]

Q2: Can this compound affect the viscosity and density of soil suspensions used in mechanical analysis?

A2: Yes, the presence of this compound can significantly alter both the viscosity and density of soil suspensions compared to water, which is typically assumed in standard methods. Correction factors for both viscosity and density are recommended for accurate analysis. []

Q3: What is the molecular structure of this compound?

A3: this compound exists as a long-chain polymer of phosphate units, (NaPO3)n. The "n" denotes a variable number of repeating units, reflecting the polymeric nature of the compound. [, ]

Q4: What is known about the structure of sodium trimetaphosphate in its crystalline form?

A4: Studies using 31P Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Magic Angle Spinning (MAS) and Double Quantum Filtered MAS techniques, have confirmed the presence of two distinct phosphorus sites in crystalline sodium trimetaphosphate, aligning with its crystal structure. []

Q5: How can 17O NMR spectroscopy be used to characterize the structure of this compound glass?

A5: 17O NMR, encompassing static echoes, MAS, and MQ-MAS spectra, provides valuable insights into the structure of this compound glass by distinguishing between bridging and non-bridging oxygen atoms in the phosphate network. []

Q6: How stable is this compound in aqueous solutions?

A6: While generally stable, the stability of this compound solutions can be influenced by factors like pH, temperature, and the presence of other ions. For instance, in the context of soil analysis, the age of the this compound solution can impact its effectiveness as a dispersing agent. []

Q7: Can this compound be used to modify the properties of other materials?

A8: Yes, this compound can be incorporated into various materials to modify their properties. For example, it has been used to enhance the compressive strength of vermiculite-based heat insulators by reacting with magnesium oxide in vermiculite. [, ]

Q8: Does this compound exhibit catalytic activity?

A9: While this compound itself might not be a traditional catalyst, its ability to form complexes and interact with metal ions can influence reaction pathways. This characteristic is evident in its use for dissolving chromite ores during platinum-group element extraction, a process where it enhances the solubility of chromite, facilitating the recovery of valuable metals. [, ]

Q9: Have computational methods been used to study this compound?

A10: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to study the distribution of NMR parameters in this compound glass, offering insights into its structural characteristics at the atomic level. []

Q10: How does the chain length of this compound polymers affect its properties?

A11: The chain length of this compound polymers can significantly influence their physical and chemical properties. For example, shorter chains tend to have higher solubility and reactivity compared to longer chains. []

Q11: Are there strategies to enhance the stability of this compound formulations?

A12: Factors like pH, temperature, and the presence of other ingredients can impact the stability of this compound formulations. Strategies like optimizing pH, controlling storage temperature, and selecting compatible excipients can help enhance stability. []

Q12: What is known about the toxicity of this compound?

A13: this compound has been the subject of safety assessments for its use in various applications. While generally considered safe at low concentrations, high doses can lead to adverse effects, primarily related to calcium chelation and its impact on kidneys and bones. [, ]

Q13: What safety considerations should be taken into account when using this compound in food applications?

A14: Given its calcium-binding properties, the use of this compound as a food additive requires careful consideration of potential impacts on calcium absorption and overall dietary intake. Regulatory bodies establish acceptable daily intake levels to ensure consumer safety. [, ]

Q14: What is the environmental fate of this compound?

A16: this compound can undergo hydrolysis in the environment, breaking down into phosphates. The environmental impact of released phosphates depends on the receiving environment and its sensitivity to nutrient enrichment. []

Q15: Are there alternative compounds with similar properties to this compound?

A17: Yes, other phosphates, such as sodium tripolyphosphate and sodium hexametaphosphate, share some similarities with this compound in terms of their chelating and dispersing properties. The choice of the most suitable compound depends on the specific application and desired characteristics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.